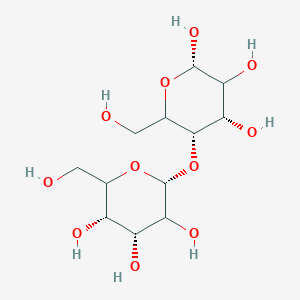

Sitagliptin N-Sulfate (sodium salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

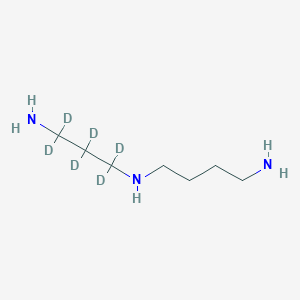

Sitagliptin N-sulfate (sel de sodium): is a phase II metabolite of the dipeptidyl peptidase 4 (DPP-4) inhibitor sitagliptin . Sitagliptin is widely used in the treatment of type 2 diabetes mellitus due to its ability to increase insulin production and decrease glucagon production by the pancreas . Sitagliptin N-sulfate (sodium salt) is formed via sulfation and has been found in rat bile following oral administration of sitagliptin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Resolution: This method involves the reduction of enamine using sodium borohydride (NaBH4) followed by the resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid.

Asymmetric Hydrogenation: This method involves the asymmetric hydrogenation of β-ketomide intermediates.

Industrial Production Methods: : The industrial production of sitagliptin typically involves large-scale chemical resolution and asymmetric hydrogenation processes. These methods have been refined to ensure high yield and purity while minimizing costs .

Chemical Reactions Analysis

Types of Reactions

Oxidation: Sitagliptin N-sulfate (sodium salt) can undergo oxidation reactions, particularly at the sulfamate group.

Reduction: Reduction reactions can occur at the carbonyl group present in the compound.

Substitution: Nucleophilic substitution reactions can take place at the trifluoromethylated triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.

Major Products

Oxidation: Oxidized derivatives of sitagliptin N-sulfate.

Reduction: Reduced forms of the carbonyl group.

Substitution: Substituted derivatives at the triazole ring.

Scientific Research Applications

Chemistry

- Sitagliptin N-sulfate (sodium salt) is used as a reference standard in analytical chemistry to study the metabolism of sitagliptin .

Biology

- It is used in biological studies to understand the metabolic pathways and the role of sulfation in drug metabolism .

Medicine

- Sitagliptin N-sulfate (sodium salt) is studied for its potential therapeutic effects and its role in the pharmacokinetics of sitagliptin .

Industry

- It is used in the pharmaceutical industry for the development of new formulations and to ensure the quality control of sitagliptin products .

Mechanism of Action

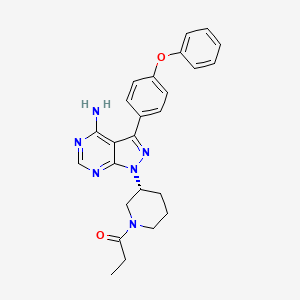

Sitagliptin N-sulfate (sodium salt) exerts its effects by inhibiting the enzyme dipeptidyl peptidase 4 (DPP-4) . This inhibition slows the inactivation of incretin hormones such as glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These incretins enhance the glucose-dependent insulin response and suppress the glucagon response, thereby improving glycemic control .

Comparison with Similar Compounds

Similar Compounds

Vildagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.

Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action.

Alogliptin: Another member of the DPP-4 inhibitor class.

Uniqueness

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Chemical Resolution: This method involves the reduction of enamine using sodium borohydride (NaBH4) followed by the resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid.

Asymmetric Hydrogenation: This method involves the asymmetric hydrogenation of β-ketomide intermediates.

Industrial Production Methods: : The industrial production of sitagliptin typically involves large-scale chemical resolution and asymmetric hydrogenation processes. These methods have been refined to ensure high yield and purity while minimizing costs .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: Sitagliptin N-Sulfate (sodium salt) can undergo oxidation reactions, particularly at the sulfamate group.

Reduction: Reduction reactions can occur at the carbonyl group present in the compound.

Substitution: Nucleophilic substitution reactions can take place at the trifluoromethylated triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.

Major Products

Oxidation: Oxidized derivatives of sitagliptin N-Sulfate.

Reduction: Reduced forms of the carbonyl group.

Substitution: Substituted derivatives at the triazole ring.

Applications De Recherche Scientifique

Chemistry

- Sitagliptin N-Sulfate (sodium salt) is used as a reference standard in analytical chemistry to study the metabolism of sitagliptin .

Biology

- It is used in biological studies to understand the metabolic pathways and the role of sulfation in drug metabolism .

Medicine

- Sitagliptin N-Sulfate (sodium salt) is studied for its potential therapeutic effects and its role in the pharmacokinetics of sitagliptin .

Industry

Mécanisme D'action

Sitagliptin N-Sulfate (sodium salt) exerts its effects by inhibiting the enzyme dipeptidyl peptidase 4 (DPP-4) . This inhibition slows the inactivation of incretin hormones such as glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These incretins enhance the glucose-dependent insulin response and suppress the glucagon response, thereby improving glycemic control .

Comparaison Avec Des Composés Similaires

Similar Compounds

Vildagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.

Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action.

Uniqueness

Propriétés

IUPAC Name |

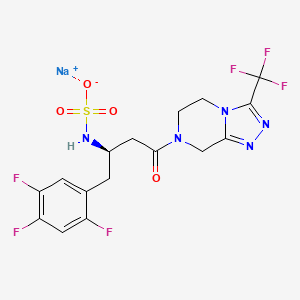

sodium;N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F6N5O4S.Na/c17-10-6-12(19)11(18)4-8(10)3-9(25-32(29,30)31)5-14(28)26-1-2-27-13(7-26)23-24-15(27)16(20,21)22;/h4,6,9,25H,1-3,5,7H2,(H,29,30,31);/q;+1/p-1/t9-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMJQXVEWOAVBS-SBSPUUFOSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F6N5NaO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3 aH-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B8084071.png)

![5-[2-ethoxy-5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B8084140.png)